![molecular formula C7H7BrFNO B15325715 2-(3-Bromo-5-fluoropyridin-4-yl)ethan-1-ol](/img/structure/B15325715.png)
2-(3-Bromo-5-fluoropyridin-4-yl)ethan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-5-fluoropyridine with ethylene oxide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and fluorination reactions, followed by purification steps such as crystallization or distillation to obtain high-purity 2-(3-Bromo-5-fluoropyridin-4-yl)ethan-1-ol .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluoropyridin-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(3-Bromo-5-fluoropyridin-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-3-fluoropyridin-4-yl)ethanol: Similar in structure but with different positional isomers.
5-Bromo-2-fluoropyridine: Lacks the ethan-1-ol group but shares the bromine and fluorine substitutions.
(2-Bromo-5-fluoropyridin-4-yl)boronic acid: Contains a boronic acid group instead of the ethan-1-ol group.
Uniqueness
2-(3-Bromo-5-fluoropyridin-4-yl)ethan-1-ol is unique due to its specific combination of bromine, fluorine, and ethan-1-ol functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H7BrFNO |
---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
2-(3-bromo-5-fluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7BrFNO/c8-6-3-10-4-7(9)5(6)1-2-11/h3-4,11H,1-2H2 |
InChI Key |
PSKDSBSKCIVYQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)CCO)F |
Origin of Product |
United States |
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